molecular formula C15H14ClNO B14689208 3-Chloro-9-(1-methoxyethyl)-9H-carbazole CAS No. 33634-07-0

3-Chloro-9-(1-methoxyethyl)-9H-carbazole

Cat. No.: B14689208
CAS No.: 33634-07-0
M. Wt: 259.73 g/mol
InChI Key: UWMQJGBLMXBLKI-UHFFFAOYSA-N
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Description

3-Chloro-9-(1-methoxyethyl)-9H-carbazole: is a chemical compound with the molecular formula C15H14ClNO . It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-9-(1-methoxyethyl)-9H-carbazole typically involves the chlorination of 9-(1-methoxyethyl)-9H-carbazole. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-9-(1-methoxyethyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloro group to other substituents such as hydrogen or alkyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while substitution with an amine could produce 3-amino-9-(1-methoxyethyl)-9H-carbazole.

Scientific Research Applications

3-Chloro-9-(1-methoxyethyl)-9H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 3-Chloro-9-(1-methoxyethyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Similar in structure but lacks the chloro and methoxyethyl groups.

    3-Bromo-9-(1-methoxyethyl)-9H-carbazole: Similar but with a bromo group instead of a chloro group.

    9-(2-Methoxyethyl)-9H-carbazole: Similar but with a different position of the methoxyethyl group.

Uniqueness

3-Chloro-9-(1-methoxyethyl)-9H-carbazole is unique due to the presence of both the chloro and methoxyethyl groups, which can influence its reactivity and properties. These functional groups can enhance its solubility, electronic properties, and potential biological activities compared to other carbazole derivatives.

Properties

CAS No.

33634-07-0

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-9-(1-methoxyethyl)carbazole

InChI

InChI=1S/C15H14ClNO/c1-10(18-2)17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h3-10H,1-2H3

InChI Key

UWMQJGBLMXBLKI-UHFFFAOYSA-N

Canonical SMILES

CC(N1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)OC

Origin of Product

United States

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